Cas no 2138532-09-7 (1-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

1-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a specialized heterocyclic compound featuring a cyclohexyl backbone substituted with a hydroxyl group and an isopropyl moiety, integrated with a 1,2,4-triazol-5-one ring system. This structure imparts unique chemical properties, including potential reactivity as an intermediate in pharmaceutical or agrochemical synthesis. The presence of both hydrophilic (hydroxy) and hydrophobic (isopropyl, methyl) groups enhances its versatility in solubility and binding interactions. Its rigid cyclohexyl framework coupled with the triazolone heterocycle may contribute to stability and selective biological activity, making it a candidate for further research in medicinal chemistry or material science applications.
1-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one structure
2138532-09-7 structure
Product name:1-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS No:2138532-09-7
MF:C13H23N3O2
MW:253.340623140335
CID:6279474
PubChem ID:165496350

1-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one Chemical and Physical Properties

Names and Identifiers

    • EN300-1161085
    • 1-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
    • 2138532-09-7
    • Inchi: 1S/C13H23N3O2/c1-8(2)11-6-5-10(17)7-12(11)16-13(18)15(4)9(3)14-16/h8,10-12,17H,5-7H2,1-4H3
    • InChI Key: WPPRFIJIIKBIPW-UHFFFAOYSA-N
    • SMILES: OC1CCC(C(C)C)C(C1)N1C(N(C)C(C)=N1)=O

Computed Properties

  • Exact Mass: 253.17902698g/mol
  • Monoisotopic Mass: 253.17902698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 56.1Ų

1-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1161085-0.1g
1-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
2138532-09-7
0.1g
$1207.0 2023-06-08
Enamine
EN300-1161085-1.0g
1-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
2138532-09-7
1g
$1371.0 2023-06-08
Enamine
EN300-1161085-2.5g
1-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
2138532-09-7
2.5g
$2688.0 2023-06-08
Enamine
EN300-1161085-0.25g
1-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
2138532-09-7
0.25g
$1262.0 2023-06-08
Enamine
EN300-1161085-5.0g
1-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
2138532-09-7
5g
$3977.0 2023-06-08
Enamine
EN300-1161085-0.5g
1-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
2138532-09-7
0.5g
$1316.0 2023-06-08
Enamine
EN300-1161085-10.0g
1-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
2138532-09-7
10g
$5897.0 2023-06-08
Enamine
EN300-1161085-0.05g
1-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
2138532-09-7
0.05g
$1152.0 2023-06-08

Additional information on 1-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

1-[5-Hydroxy-2-(Propan-2-Yl)cyclohexyl]-3,4-Dimethyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One (CAS No. 2138532-09-7)

The compound 1-[5-Hydroxy-2-(Propan-2-Yl)cyclohexyl]-3,4-Dimethyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One, identified by the CAS registry number 2138532-09-7, is a complex organic molecule with a unique structure and diverse applications. This compound belongs to the class of triazole derivatives, which are widely studied for their potential in pharmaceuticals, agrochemicals, and materials science. The molecule's structure features a cyclohexyl group substituted with hydroxyl and isopropyl groups, along with a triazolone ring system that contributes to its chemical reactivity and stability.

Recent studies have highlighted the importance of cyclohexyl-substituted triazole derivatives in drug discovery. The presence of the hydroxyl group at the 5-position of the cyclohexane ring introduces hydrophilic properties, enhancing the compound's solubility in aqueous media. This feature is particularly advantageous in pharmaceutical applications where bioavailability is a critical factor. Additionally, the isopropyl group at the 2-position of the cyclohexane ring imparts steric bulk, which can influence the molecule's conformation and interactions with biological targets.

The triazolone ring system in this compound is a key structural element that contributes to its reactivity. Triazoles are known for their ability to act as hydrogen bond donors and acceptors, making them valuable in supramolecular chemistry and crystal engineering. Recent research has explored the use of such compounds in self-assembled monolayers and coordination polymers, where their ability to form hydrogen bonds plays a crucial role in organizing molecular architectures.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and cyclization reactions. One common approach involves the reaction of an appropriate alkyne with a hydroxylamine derivative under catalytic conditions to form the triazole ring. The cyclohexane substituents can be introduced through Friedel-Crafts alkylation or other alkylation techniques. Optimization of reaction conditions has been a focus of recent studies to improve yield and purity.

The application of this compound extends beyond traditional pharmaceuticals. Its potential as an agrochemical has been explored due to its ability to inhibit certain enzymes involved in plant growth regulation. For instance, studies have shown that analogs of this compound can act as inhibitors of gibberellin biosynthesis, offering a novel approach to controlling plant height and improving crop yields.

In conclusion, 1-[5-Hydroxy-2-(Propan-2-Yl)cyclohexyl]-3,4-Dimethyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One (CAS No. 2138532-09-) represents a versatile molecule with significant potential across multiple fields. Its unique structure and functional groups make it an attractive candidate for further research and development in areas ranging from drug discovery to materials science.

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